molecular formula C19H22N2O5S B2724654 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 955595-97-8

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2724654
CAS No.: 955595-97-8
M. Wt: 390.45
InChI Key: JBFWHZAMNBEPMC-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is an organic compound with a complex structure that has garnered interest in various scientific fields. This compound is characterized by its unique combination of a tetrahydroisoquinoline core and a dimethoxybenzenesulfonamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through Pictet-Spengler condensation, followed by acetylation. The final step involves the sulfonation of the dimethoxybenzene ring and subsequent coupling with the tetrahydroisoquinoline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a tetrahydroisoquinoline core with a dimethoxybenzenesulfonamide group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(22)21-9-8-14-4-5-16(10-15(14)12-21)20-27(23,24)17-6-7-18(25-2)19(11-17)26-3/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWHZAMNBEPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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